
5-Vinyl-1-arabinofuranosyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Vinyl-1-arabinofuranosyluracil, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O6 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key challenges in synthesizing 5-substituted 1-arabinofuranosyluracil derivatives, and how can they be methodologically addressed?
- Answer : The primary challenges include achieving regioselective fluorination at the 2'-position and maintaining stereochemical integrity during nucleoside formation. Methodological solutions involve:
- Using nucleophilic fluorination with [18F]KF under anhydrous conditions to introduce fluorine at the 2'-position (e.g., for PET tracer development) .
- Protecting group strategies (e.g., acetyl or benzoyl groups) to prevent undesired side reactions during glycosylation .
- Purification via reversed-phase HPLC to isolate enantiomerically pure products, as described in radiolabeling protocols .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 5-substituted arabinofuranosyluracil compounds?
- Answer : Critical techniques include:
- 1H/13C NMR spectroscopy to confirm sugar configuration (α/β anomericity) and substituent positions (e.g., 5-vinyl or 5-methyl groups) .
- ESI-MS for molecular weight validation, particularly for intermediates and final products .
- LC-MS/MS for quantifying metabolites in biological matrices (e.g., plasma), as demonstrated for FMAU and FAU .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data between in vitro and in vivo studies for arabinofuranosyluracil derivatives?
- Answer : Discrepancies often arise from differences in phosphorylation efficiency by host kinases. Methodological approaches include:
- Kinase activity assays to evaluate substrate specificity (e.g., thymidine kinase for FMAU phosphorylation) .
- PET imaging with radiolabeled derivatives (e.g., 18F-FMAU) to assess in vivo phosphorylation and DNA incorporation rates .
- Molecular modeling to predict interactions between diphosphate metabolites (e.g., 2'-O-allyl-araUDP) and enzyme active sites (e.g., ribonucleotide reductase), explaining variations in IC50 values .
Q. What methodologies optimize the radiolabeling efficiency of 5-substituted arabinofuranosyluracil derivatives for PET imaging?
- Answer : Key strategies involve:
- Precursor design : Using 5-substituted arabinofuranosyluracil derivatives with leaving groups (e.g., trimethylammonium or nitro) at the 2'-position for efficient [18F]fluoride substitution .
- Reaction optimization : Short reaction times (<15 minutes) and mild temperatures (40–80°C) to minimize decomposition .
- Validation : Biodistribution studies in tumor models to confirm tracer specificity, as shown for 18F-FMAU in detecting thymidine kinase activity .
Q. How do structural modifications at the 5-position (e.g., methyl, vinyl, ethynyl) influence the biological activity of arabinofuranosyluracil derivatives?
- Answer : Substituent effects can be systematically analyzed via:
- Antiviral/proliferation assays : Comparing IC50 values of derivatives (e.g., 5-methyl vs. 5-iodo) in cell cultures .
- Metabolic stability studies : LC-MS/MS profiling of plasma metabolites to assess resistance to enzymatic degradation (e.g., cytidine deaminase) .
- Crystallography/molecular docking : Resolving interactions between 5-substituted uracil moieties and target enzymes (e.g., herpes simplex virus thymidine kinase) .
Q. Methodological Considerations
- Stereochemical Control : β-D-Arabinofuranosyl configuration is critical for biological activity; use chiral auxiliaries or enzymatic resolution to ensure purity .
- Toxicity Mitigation : Neurotoxicity observed in FMAU clinical trials underscores the need for preclinical pharmacokinetic modeling to identify safe dosing thresholds .
- Data Reproducibility : Cross-validate enzyme inhibition results using orthogonal assays (e.g., radiometric vs. spectrophotometric methods) .
属性
CAS 编号 |
74886-33-2 |
---|---|
分子式 |
C11H14N2O6 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8+,10-/m1/s1 |
InChI 键 |
RHNKTNRPTOLWJS-BDNRQGISSA-N |
SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
手性 SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
同义词 |
5-vinyl-1-arabinofuranosyluracil VaraU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。